molecular formula C5H10O5 B078819 D-Lyxose CAS No. 10257-35-9

D-Lyxose

Cat. No. B078819
CAS RN: 10257-35-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AGQMPKSLSA-N
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Description

D-Lyxose is a rare sugar that belongs to the family of hexoses. It is an epimer of D-glucose, which means that it has the same chemical formula as glucose but differs in the orientation of a single hydroxyl group. D-Lyxose is not present in nature in significant quantities, but it can be synthesized through various methods. In recent years, D-Lyxose has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biotransformation and Enzymatic Production

D-Lyxose isomerase (D-LI) from various sources, such as bacteria and hyperthermophiles, has been studied for its potential in biotransformation and enzymatic production of functional sugars like D-mannose, which has numerous applications in the food, cosmetics, and pharmaceutical industries. This enzyme demonstrates high specificity and efficiency in catalyzing the isomerization of D-fructose to D-mannose and D-lyxose to D-xylulose, making it a key player in the production of these functional sugars (Yu et al., 2016); (Huang et al., 2018); (Patel et al., 2011).

Novel Isomerases and Their Applications

Recent research has focused on characterizing novel D-lyxose isomerases from various microorganisms, exploring their potential in the bioproduction of sugars like D-lyxose, D-mannose, and L-ribose. These studies highlight the enzyme's efficiency, stability, and specificity, which are crucial for industrial applications (Wu et al., 2020); (Hu et al., 2016); (Cho et al., 2006).

Biochemical and Structural Insights

Research has also delved into the biochemical and structural characteristics of D-lyxose isomerases, providing insights into their catalytic mechanisms and potential modifications to enhance their industrial applications. These studies offer a deeper understanding of how these enzymes function and how they can be optimized for specific uses (Zhang et al., 2019); (De Rose et al., 2021).

Conformational Behavior and Industrial Applications

Studies have also explored the conformational behavior of D-lyxose in different phases, which is vital for understanding its interactions in biological systems and its potential in therapeutic applications. Additionally, innovative methods for producing L-lyxose from other substrates using microbial and enzymatic reactions have been developed, showcasing the versatility of D-lyxose in industrial processes (Calabrese et al., 2019); (Bhuiyan et al., 1998).

Chiral Sugars in Prebiotic Synthesis

Research on the role of chiral sugars like D-lyxose in prebiotic amino acid synthesis has revealed their significance in enantioselective processes, highlighting the intricate relationship between sugars and the origins of life (Wagner et al., 2017).

Enzymatic Reactions and Growth Studies

Further studies have investigated the specificity of D-lyxose isomerases for different monosaccharides and their applications in enzymatic reactions, providing insights into the growth patterns of microorganisms in the presence of D-lyxose (Kwon et al., 2010); (Patel et al., 2017).

Catalytic Oxidation Studies

A study on the catalytic oxidation of D-lyxose using hexavalent chromium under specific conditions provides insights into potential chemical transformations of D-lyxose in industrial processes (Mukherjee & Saha, 2015).

properties

IUPAC Name

(3S,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046540
Record name D-(-)-Lyxose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name D-Lyxose
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Product Name

D-Lyxose

CAS RN

1114-34-7
Record name D-Lyxose
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Record name D-(-)-Lyxose
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Record name D-lyxose
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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